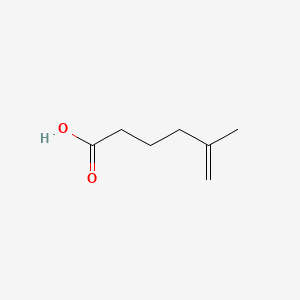

5-methylhex-5-enoic acid

描述

属性

IUPAC Name |

5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h1,3-5H2,2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLVGAZUVMWYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338521 | |

| Record name | 5-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55170-74-6 | |

| Record name | 5-Methyl-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Branched Unsaturated Carboxylic Acids in Contemporary Organic Synthesis

Branched unsaturated carboxylic acids are organic molecules that contain a carboxyl group (-COOH), a carbon-carbon double bond, and a branched alkyl chain. This combination of functional groups imparts a unique reactivity profile, making them valuable building blocks in the synthesis of complex organic molecules.

The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction to alcohols. wikipedia.org The carbon-carbon double bond can participate in a wide range of addition reactions, such as hydrogenation, halogenation, and epoxidation, providing a gateway to a diverse set of saturated and functionalized derivatives. aocs.org The branched nature of the alkyl chain can influence the physical and chemical properties of the resulting molecules, such as their solubility, conformational preference, and biological activity. aocs.org

In contemporary organic synthesis, branched unsaturated carboxylic acids are utilized in the construction of natural products, pharmaceuticals, and advanced materials. Their ability to introduce stereocenters and complex carbon skeletons makes them indispensable tools for synthetic chemists. For instance, they serve as key intermediates in the synthesis of polymers and other organic compounds. cymitquimica.com The alkylation of long-chain unsaturated fatty compounds is of particular importance as the resulting branched-chain oleochemicals exhibit interesting properties for applications in lubricants, cosmetics, and softeners. aocs.org

Overview of 5 Methylhex 5 Enoic Acid S Unique Structural Features and Research Relevance

5-Methylhex-5-enoic acid, with the chemical formula C7H12O2, is a medium-chain fatty acid characterized by a six-carbon chain with a double bond and a methyl group at the fifth carbon position. cymitquimica.comnih.gov Its structure features a terminal carboxylic acid functional group, which confers acidic properties and enhances its reactivity. cymitquimica.com The presence of the double bond at the 5-position makes it a terminal alkene, a structural motif with distinct reactivity in various organic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 55170-74-6 sigmaaldrich.com |

| Molecular Formula | C7H12O2 nih.gov |

| Molecular Weight | 128.17 g/mol sigmaaldrich.cn |

| Physical Form | Liquid sigmaaldrich.com |

| IUPAC Name | this compound nih.gov |

The unique arrangement of the methyl group and the double bond in this compound makes it a valuable substrate for investigating the regioselectivity and stereoselectivity of various chemical transformations. Its potential as a monomer in polymerization reactions is an area of active research, as the resulting polymers could possess unique thermal and mechanical properties. Furthermore, derivatives of this compound have been identified as impurities in the synthesis of pharmaceutical compounds, such as Pregabalin, highlighting its relevance in process chemistry and drug development. google.comchemscene.com

Historical Context and Evolution of Research on Alkenoic Acid Scaffolds

Established Synthetic Pathways to the this compound Core

The construction of the this compound backbone and its derivatives often relies on classic carbon-carbon bond-forming reactions. These established methods provide foundational routes to the core structure, though they may vary in efficiency and complexity.

One of the most common approaches involves the Knoevenagel or Claisen condensation reactions. lupinepublishers.comgoogle.com These methods typically start with isovaleraldehyde (B47997), which contains the requisite iso-group, and condense it with a compound containing an active methylene (B1212753) group, such as diethyl malonate or methyl cyanoacetate (B8463686). lupinepublishers.comchemicalbook.com For instance, the reaction of isovaleraldehyde with methyl cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid yields the intermediate (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester. chemicalbook.com Similarly, a Claisen condensation between isovaleraldehyde and diethyl malonate can be used to produce 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester, a key precursor. lupinepublishers.comgoogle.com Subsequent chemical transformations, including hydrolysis and decarboxylation, are then required to arrive at the final acid structure.

Another established, though less direct, conceptual approach involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound. For the related isomer, 5-methylhex-4-enoic acid, a synthesis route involves a Michael addition of isobutyl magnesium halide to hexanal, followed by oxidation of the resulting alcohol to the carboxylic acid. chembk.com This highlights a general strategy of building the carbon skeleton through nucleophilic addition followed by functional group manipulation.

| Method | Starting Materials | Key Reagents | Intermediate Product | Ref. |

| Knoevenagel Condensation | Isovaleraldehyde, Methyl cyanoacetate | Ammonium acetate, Acetic acid | (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester | chemicalbook.com |

| Claisen Condensation | Isovaleraldehyde, Diethyl malonate | Di-n-propyl amine, Acetic acid | 2-Carbethoxy-5-methyl hex-2-enoic acid ethyl ester | lupinepublishers.com |

| Michael Addition & Oxidation | Hexanal, Isobutyl magnesium halide | Grignard Reagent, Oxidizing Agent | 5-Methyl-4-hexenol | chembk.com |

Exploration of Novel and Efficient Catalytic Synthetic Routes for this compound

Modern synthetic chemistry seeks more efficient, selective, and sustainable methods. For this compound and its derivatives, research has focused on novel catalytic processes that offer improvements over traditional routes.

Cross-metathesis has emerged as a powerful and scalable strategy. A recently developed route to δ-amino acid analogues involves a Petasis reaction followed by a cross-metathesis step. acs.org This sequence was successfully scaled to produce approximately 50-gram batches of the desired products in high yields (76-85%), notably avoiding the need for extensive chromatographic purification. acs.org Such catalytic metathesis reactions provide a modular and efficient way to construct the unsaturated carbon chain.

Enzymatic catalysis offers a green and highly selective alternative. Lipases, for example, are used in the kinetic resolution of racemic intermediates, a key step in producing enantiomerically pure analogues. In one improved process for a precursor to the drug Pregabalin, the enzyme TL lipase (B570770) was used for selective hydrolysis. lupinepublishers.com This enzymatic step avoids harsh chemical reagents and can lead to high chiral purity in the final product. lupinepublishers.com

Catalytic hydrogenation is also crucial, particularly for converting unsaturated precursors into their saturated counterparts, which are often the final target molecules in pharmaceutical applications. While often used in the final step, the choice of catalyst is critical for efficiency and selectivity.

Enantioselective Synthesis Approaches for Chiral Analogues of this compound

Many applications of this compound derivatives, particularly in pharmaceuticals, require a single, specific stereoisomer. This has driven the development of sophisticated enantioselective synthetic methods for its chiral analogues, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin).

Asymmetric hydrogenation is a leading strategy. This method involves the hydrogenation of a prochiral precursor, such as a 3-cyano-5-methylhex-3-enoic acid salt, using a chiral catalyst. nih.gov Rhodium-based catalysts with chiral phosphine (B1218219) ligands, like Me-DuPHOS, have proven highly effective, providing the desired (S)-enantiomer in very high enantiomeric excess (ee). nih.govgoogle.com This approach directly establishes the required stereocenter with high fidelity.

Another powerful technique is enzymatic kinetic resolution. In this approach, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the two to be separated. For example, Candida antarctica lipase B (CAL-B) can selectively hydrolyze the (R)-enantiomer of an ester intermediate, leaving the desired (S)-enantiomer untouched and in high enantiomeric purity (>99% ee). This method leverages the high stereoselectivity of biological catalysts to achieve chiral separation.

| Approach | Key Feature | Catalyst/Enzyme | Outcome | Ref. |

| Asymmetric Hydrogenation | Direct formation of chiral center | Rhodium Me-DuPHOS | High enantiomeric excess (>98% ee) | nih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Selective reaction with one enantiomer | Candida antarctica lipase B (CAL-B) | High purity of unreacted enantiomer (>99% ee) |

Process Optimization for Scalable and Sustainable Production of this compound

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires significant process optimization to ensure cost-effectiveness, safety, and sustainability. lookchem.com For this compound and its derivatives, this involves refining reaction conditions, improving catalyst efficiency, and minimizing waste.

A key aspect of optimization is improving reaction conditions to maximize yield and minimize side reactions. For instance, in acid-catalyzed dehydration reactions to form a double bond, controlling the temperature is critical; temperatures above 130°C can promote competing lactamization, reducing the yield of the desired product. Similarly, modifying a Claisen condensation by adding all catalytic reagents at the start, rather than in portions, was found to increase purity and reduce costs without sacrificing yield. lupinepublishers.com

Catalyst selection and recycling are also paramount for sustainable, large-scale synthesis. While expensive noble-metal catalysts like rhodium are highly effective for asymmetric hydrogenation, research focuses on developing more cost-effective or recyclable alternatives. google.comresearchgate.net For subsequent reduction steps, heterogeneous catalysts like Raney Nickel are often preferred for their cost-efficiency and ease of separation from the reaction mixture. lupinepublishers.com The development of recyclable organocatalysts also represents a significant step toward more economical and environmentally friendly processes. researchgate.net

Modern strategies aim to design synthetic sequences that are inherently scalable. The Petasis/cross-metathesis route is a prime example, as it was designed to avoid chromatographic purification, a major bottleneck in large-scale production. acs.org By focusing on reactions that produce clean products and allow for simple filtration-based purification, the entire process becomes more efficient and economically viable on a production scale, which can involve processing hundreds of kilograms of starting material. acs.orglookchem.comgoogle.com

Electrophilic and Radical Additions to the Terminal Alkene Moiety of this compound

The terminal double bond in this compound is susceptible to both electrophilic and radical additions. The methyl group on the C5 carbon donates electron density to the double bond, influencing its reactivity.

In electrophilic additions, a key reaction for unsaturated carboxylic acids is bromolactonization, where the addition of bromine in the presence of a nucleophile (the carboxylate anion) leads to a cyclic lactone. bhu.ac.in While specific examples for this compound are not prevalent, the general mechanism involves the formation of a bromonium ion, which is then attacked intramolecularly by the carboxylic acid group. bhu.ac.in Similarly, hydration and hydrohalogenation can occur, though the reactions might be slower compared to simple alkenes. libretexts.org

Radical additions also provide a synthetic route to modify the alkene. thieme-connect.com These reactions are typically initiated by the decomposition of a peroxide, which generates free radicals. bhu.ac.in The radicals then add to the double bond in a chain-reaction mechanism. bhu.ac.in This method is applicable to a wide range of unsaturated compounds, including alkenoic acids. thieme-connect.com

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional handle for various transformations, including esterification, amidation, and reduction.

Esterification Reactions of this compound and Related Derivatives

Esterification is a common transformation for this compound. The most direct method is the Fischer esterification, reacting the carboxylic acid with an alcohol, such as methanol, under acid catalysis with heat.

For milder and more efficient esterification, coupling reagents are employed. The Steglich esterification, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is highly effective. This method proceeds at room temperature and allows for the synthesis of various esters. In one reported synthesis of a cannabinoid analog, an esterification of this compound with an alcohol using EDC/DMAP resulted in an 80% yield of the desired ester intermediate.

Table 1: Esterification Methods for this compound

| Method | Reagents | Key Features | Reported Yield |

| Fischer Esterification | Methanol, Acid Catalyst, Heat | Direct, requires heat | Not specified |

| Steglich Esterification | Methanol, EDC, DMAP | Mild conditions, high efficiency | 80% (for a related derivative) |

Amidation and Peptide Coupling Methodologies Utilizing this compound Derivatives

The carboxylic acid functionality of this compound can be converted to an amide by reaction with an amine. Similar to esterification, this transformation is often facilitated by coupling agents to activate the carboxylic acid. In a study related to the synthesis of theopederin D, a derivative, 3-methoxy-2-(4-methoxybenzyloxy)-5-methylhex-5-enoic acid, was coupled with an amine using triethylamine (B128534) (Et3N) to form the corresponding amide. pitt.edu While this example uses a more complex derivative, the principle applies to this compound itself.

Amidation can also be achieved in a one-pot synthesis from aldehydes or ketones and amino acids through a transaminative amidation reaction, which can proceed without catalysts. researchgate.net

Reduction Chemistry of the Carboxylic Acid Group to Corresponding Alcohols and Other Functionalities

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 5-methylhex-5-en-1-ol. A common and effective method for this reduction is to first convert the acid to its methyl ester, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4). This two-step process has been reported to yield the alcohol in 83% crude yield. Other reducing agents such as borane (B79455) (BH3) can also be used.

Cycloaddition Reactions and Pericyclic Processes with the this compound Scaffold

The alkene in this compound can participate in cycloaddition reactions. Research has shown that azoalkenes derived from terminal alkenoic acids, such as hex-5-enoic acid (a close analog), can undergo intramolecular [4+2] cycloaddition (Diels-Alder type) reactions to form pyridopyridazine (B8481360) structures. psu.edu However, the success of this intramolecular cycloaddition is dependent on the chain length connecting the azoalkene and the double bond. For instance, azoalkenes from but-3-enoic acid and hept-6-enoic acid did not undergo the intramolecular reaction. psu.edu

The ester derivative, methyl 5-methylhex-2-enoate (an isomer), has been noted to participate in [3+2] cycloaddition reactions with quinazoline (B50416) 3-oxides. semanticscholar.org While this is an isomer, it demonstrates the potential of the hexenoate scaffold in such reactions. The isolated double bond in this compound, however, might favor other reactions like cyclopropanation over cycloadditions that typically involve conjugated systems.

Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions of this compound

Transition metal catalysis offers a powerful tool for modifying unsaturated acids and their derivatives. acs.org While specific examples for this compound are not widely documented, general principles of transition metal catalysis can be applied.

For instance, ruthenium complexes can catalyze the selective addition of carboxylic acids to alkynes. acs.org Asymmetric hydrogenation, a key reaction in the synthesis of pharmaceuticals like Pregabalin, has been performed on related structures. researchgate.net A rhodium Me-DuPHOS catalyst was used for the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, demonstrating the utility of transition metals in creating chiral centers in molecules derived from a similar backbone. researchgate.net Nickel-catalyzed coupling and cycloaddition reactions are also established methods for functionalizing α,β-unsaturated esters and amides. umich.edu

Applications of 5 Methylhex 5 Enoic Acid As a Versatile Organic Precursor

Utilization in the Total Synthesis of Complex Natural Products and Designed Bioactive Molecules

The unique structural features of 5-methylhex-5-enoic acid make it a valuable starting material in the total synthesis of complex natural products. The presence of both a carboxylic acid and a terminal alkene allows for a variety of chemical transformations, including cyclization reactions and the introduction of new functional groups with stereocontrol.

A notable example of its application is in the asymmetric total synthesis of pleurospiroketals A and B. The synthesis of these complex natural products was achieved in 16 steps, commencing from this compound. lookchem.com Key reactions in this synthetic route included a highly syn-selective Evans aldol reaction, ring-closing metathesis, highly diastereoselective dihydroxylation, and an acid-mediated spiroketalization. lookchem.com This successful synthesis highlights the utility of this compound as a chiral precursor for constructing complex molecular architectures.

The research findings related to this synthesis are summarized in the table below:

| Feature of Synthesis | Description | Reference |

| Starting Material | This compound | lookchem.com |

| Target Molecules | Pleurospiroketals A and B | lookchem.com |

| Total Steps | 16 | lookchem.com |

| Key Reactions | Evans aldol reaction, Ring-closing metathesis, Diastereoselective dihydroxylation, Spiroketalization | lookchem.com |

Role as a Key Monomer in the Synthesis of Novel Polymeric Materials and Copolymers

In principle, the bifunctional nature of this compound, possessing both a polymerizable alkene and a carboxylic acid group, suggests its potential as a monomer for the synthesis of novel polymeric materials. The vinyl group can participate in addition polymerization, while the carboxylic acid moiety offers a site for condensation polymerization or for imparting functionality to the resulting polymer.

However, a review of the available scientific literature does not provide specific examples of homopolymers or copolymers derived directly from this compound. While general statements suggest that this compound can be used in the production of polymers, detailed research on its polymerization behavior, the properties of the resulting polymers, or its incorporation into copolymers is not readily found. cymitquimica.com Further research is needed to explore the potential of this compound as a monomer for creating new materials with tailored properties.

Intermediate in the Chemical Synthesis of Fine Chemicals, Flavors, and Fragrances

As a versatile organic intermediate, this compound holds potential for the synthesis of various fine chemicals. Its functional groups can be chemically modified to produce a range of other molecules. For instance, the carboxylic acid can be converted to esters, amides, or alcohols, while the double bond can undergo reactions such as hydrogenation, halogenation, or epoxidation.

There is evidence that related unsaturated carboxylic acids are utilized in the fragrance industry. For example, certain aliphatic compounds with similar structural motifs are known to possess musk characteristics and are used in fragrance compositions. google.com While an isomer, 5-methylhex-4-enoic acid, is noted for its use in the synthesis of fragrances, specific applications of this compound as a direct precursor to commercially significant flavors or fragrances are not well-documented in the available literature. Its distinctive odor suggests a potential, yet unexplored, role in this sector. cymitquimica.com

Development of Novel Organocatalysts and Ligands Derived from this compound

The development of novel organocatalysts and ligands is a significant area of chemical research. Chiral molecules derived from natural products or readily available precursors are often sought after for these applications. The structure of this compound, with its potential for stereoselective functionalization, could theoretically serve as a scaffold for the synthesis of new catalysts and ligands.

Despite this potential, there is a lack of specific research detailing the use of this compound in the development of organocatalysts or ligands for asymmetric synthesis or other catalytic processes. The scientific literature does not currently contain examples of catalysts or ligands that are explicitly derived from this particular compound. This represents an area where future research could potentially uncover new applications for this versatile organic precursor.

Structural Analogues and Functionalized Derivatives of 5 Methylhex 5 Enoic Acid: Synthesis and Research Utility

Synthesis and Stereochemical Investigations of Isomeric Methylhexenoic Acids

The placement of the double bond in the carbon chain of methylhexenoic acid isomers significantly influences their chemical properties and potential synthetic applications. The synthesis of these isomers often requires specific strategies to control the regioselectivity and stereoselectivity of the double bond formation.

Comparative Synthesis of 5-Methylhex-4-enoic Acid and (E)-5-Methylhex-3-enoic Acid

The synthesis of 5-methylhex-4-enoic acid can be achieved through various organic synthesis methodologies. One common approach involves the use of a Grignard reagent with a suitable lactone or a protected hydroxy acid. Another strategy could be the Wittig reaction or a related olefination reaction to introduce the double bond at the desired position, followed by hydrolysis of an ester to yield the carboxylic acid.

The synthesis of (E)-5-methylhex-3-enoic acid requires control over the stereochemistry of the double bond to obtain the trans (E) configuration. A prominent method for achieving this is the Wittig-Horner-Emmons reaction, which typically favors the formation of the E-alkene. This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde. For instance, the reaction of isobutyraldehyde (B47883) with a phosphonate ester of a three-carbon acid derivative would yield the desired (E)-5-methylhex-3-enoic acid skeleton. Subsequent hydrolysis of the resulting ester would provide the final product.

A comparative analysis of their synthesis reveals a focus on regioselectivity for 5-methylhex-4-enoic acid and stereoselectivity for (E)-5-methylhex-3-enoic acid. The choice of reagents and reaction conditions is paramount in directing the outcome of the synthesis to the desired isomer.

Conformational Analysis of Positional Isomers

The conformational flexibility of unsaturated carboxylic acids is a key determinant of their reactivity and interaction with biological systems. The presence of a double bond introduces a degree of rigidity to the carbon chain, while the single bonds allow for rotational freedom, leading to various conformers.

For the methylhexenoic acid isomers, the most stable conformations are those that minimize steric strain and torsional strain. The carboxyl group itself is known to have a preference for a syn conformation, where the O=C-O-H dihedral angle is approximately 0°, due to potential intramolecular hydrogen bonding. However, in solution, this preference can be influenced by solvent interactions.

Amino Acid Analogues Derived from the 5-Methylhex-5-enoic Acid Framework

The incorporation of unnatural amino acids into peptides is a powerful tool for modulating their structure and function. Amino acid analogues of methylhexenoic acid, with their unique steric and electronic properties, are of interest in the design of novel peptides and peptidomimetics.

Synthetic Routes to 2-Amino-4-methyl-hex-5-enoic Acid and Related Structures

The synthesis of 2-amino-4-methyl-hex-5-enoic acid as a specific, non-proteinogenic amino acid can be approached through several synthetic strategies. One common method for the synthesis of α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. For 2-amino-4-methyl-hex-5-enoic acid, this would start with 4-methyl-hex-5-enal.

Another versatile method is the asymmetric synthesis using chiral auxiliaries or catalysts to control the stereochemistry at the α-carbon. For instance, the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile, such as 1-bromo-2-methyl-3-butene, could provide a stereoselective route to this amino acid.

Interestingly, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid has been isolated from a natural source, the fruiting bodies of the mushroom Boletus fraternus Peck. tandfonline.com The isolation procedure involved extraction with ethanol, followed by ion-exchange chromatography on an Amberlite IR-120B column to separate the amino acid fraction. tandfonline.com Further purification would then yield the pure compound.

Applications in Unnatural Amino Acid Design and Peptide Mimetic Research

Unnatural amino acids are widely used in peptide and peptidomimetic research to enhance properties such as metabolic stability, receptor affinity and selectivity, and bioavailability. sigmaaldrich.commerckmillipore.com The incorporation of amino acids like 2-amino-4-methyl-hex-5-enoic acid can introduce conformational constraints into a peptide backbone. The unsaturated side chain can also serve as a handle for further chemical modification.

The unique structural features of this amino acid, including its chirality at both the α- and γ-carbons and the presence of a terminal double bond, make it a valuable building block for creating novel peptide structures. These modifications can influence the secondary structure of peptides, promoting or disrupting turns and helical conformations, which in turn affects their biological activity. Such amino acids can be used to probe the structure-activity relationships of bioactive peptides and to develop peptide-based therapeutics with improved pharmacological profiles. sigmaaldrich.com

Chemical Identification and Research into Allelochemical Roles in Biological Systems

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. These biochemicals are known as allelochemicals .

The chemical structure of the naturally occurring (2S,4R)-2-amino-4-methyl-hex-5-enoic acid , also known as 5-dehydrohomoleucine, was determined through spectroscopic methods, primarily 1H- and 13C-nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com The data obtained was compared with literature values to confirm its identity. tandfonline.com

Research has shown that this non-protein amino acid acts as a major allelochemical for the mushroom Boletus fraternus. tandfonline.com In bioassays, it was found to inhibit the radicle growth of lettuce seedlings, with a 50% inhibition observed at a concentration of 34 ppm (w/v). tandfonline.com This demonstrates a clear allelopathic effect, suggesting that the mushroom may use this compound to suppress the growth of competing plants in its environment. The study of such natural products can lead to the discovery of new herbicides or plant growth regulators.

Aminomethylated Derivatives of Methylhexenoic Acids

The introduction of an aminomethyl group to the methylhexenoic acid backbone yields compounds with significant applications, particularly within the pharmaceutical industry. These derivatives are often studied in the context of active pharmaceutical ingredient (API) synthesis, where they can appear as crucial intermediates or process-related impurities.

Synthesis and Characterization of 3-(aminomethyl)-5-methylhex-5-enoic Acid

3-(Aminomethyl)-5-methylhex-5-enoic acid is a known structural analogue and impurity in the synthesis of Pregabalin, an anticonvulsant drug. google.comdaicelpharmastandards.com Its formation can occur during the synthesis of Pregabalin from precursors such as 3-(carbamoylmethyl)-5-methylhexanoic acid via processes like the Hofmann rearrangement, where elimination reactions may lead to the unsaturated product instead of the intended saturated amine. google.comgoogle.com

This compound, also known by synonyms such as rac-5,6-Dehydro Pregabalin, is characterized by the presence of both a carboxylic acid and a primary amine functional group, attached to an unsaturated hexenoic acid backbone. nih.govusp.org Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-(aminomethyl)-5-methylhex-5-enoic acid | nih.gov |

| CAS Number | 1136478-30-2 | nih.govchemscene.com |

| Molecular Formula | C₈H₁₅NO₂ | nih.govchemscene.com |

| Molecular Weight | 157.21 g/mol | nih.govchemscene.com |

| Appearance | Off-white solid | daicelpharmastandards.com |

Utility as Analytical Standards and Reference Materials in Chemical Purity Assessment

The primary and most critical application of 3-(aminomethyl)-5-methylhex-5-enoic acid is its use as a reference material for the analytical assessment of Pregabalin purity. google.com In pharmaceutical manufacturing, stringent quality control is necessary to identify and quantify any impurities in the final drug product.

As a known process-related impurity, 3-(aminomethyl)-5-methylhex-5-enoic acid serves as a certified reference marker. google.com Analytical chemists use this standard to develop and validate chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in batches of Pregabalin. google.com The availability of this reference standard allows for the accurate identification of impurity peaks in a chromatogram, ensuring that the final API meets the rigorous purity standards set by regulatory authorities. The detection limit for this impurity using such HPLC methods can be as low as 0.01%, highlighting the sensitivity required for quality control. google.com

Ester Derivatives of this compound: Synthetic Accessibility and Reactivity Profiles

Ester derivatives of methylhexenoic acids are pivotal intermediates in various synthetic pathways, including the industrial production of pharmaceuticals. Their accessibility is often achieved through classic condensation reactions, and their reactivity is exploited to build more complex molecular architectures.

The Knoevenagel condensation is a widely employed method for synthesizing α,β-unsaturated esters, which are precursors to many methylhexenoic acid derivatives. wikipedia.orgmdpi.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound (like an alkyl cyanoacetate (B8463686) or diethyl malonate) to an aldehyde, such as isovaleraldehyde (B47997), followed by dehydration. google.comwikipedia.orggoogle.com This process, often catalyzed by a weak base, is a foundational step in creating the carbon skeleton of various substituted hexenoic acids. google.comwikipedia.org

Several key ester intermediates formed through this methodology are instrumental in multi-step syntheses.

| Intermediate Compound | Synthetic Route | Subsequent Reactivity |

| 2-Cyano-5-methylhex-2-enoic acid alkyl ester | Knoevenagel condensation of isovaleraldehyde and an alkyl cyanoacetate. google.comchemicalbook.com | Serves as a Michael acceptor for the addition of nucleophiles like dialkyl malonates; can undergo hydrogenation. google.comnih.gov |

| 2-Carbethoxy-5-methylhex-2-enoic acid ethyl ester | Knoevenagel condensation of isovaleraldehyde and diethyl malonate. google.comlupinepublishers.com | Acts as a Michael acceptor for nucleophiles such as cyanide, leading to the formation of cyano-substituted esters. google.comgoogleapis.com |

The reactivity of these ester derivatives is largely dictated by the conjugated system of the double bond and the ester's carbonyl group. They are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. wikipedia.orgorganic-chemistry.org This reactivity is fundamental to synthetic strategies that require the introduction of substituents at the β-carbon position of the hexenoic acid chain. google.comgoogle.com

Introduction of Other Functional Groups onto the this compound Scaffold

The this compound scaffold possesses multiple reactive sites—the carboxylic acid, the carbon-carbon double bond, and the allylic positions—that allow for a wide range of chemical modifications. This versatility enables the generation of a diverse library of derivatives for further study.

Modifications at the Carboxylic Acid:

Esterification: The carboxylic acid can be converted to various esters through Fischer esterification or reaction with alkyl halides after conversion to a carboxylate salt.

Amidation: Reaction with amines, typically activated by coupling agents, yields a wide array of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Reactions at the Double Bond:

Hydrogenation: The alkene can be saturated to form 5-methylhexanoic acid. This is a key step in syntheses where the unsaturated precursor is used to build the carbon skeleton before being converted to a saturated final product. nih.govlupinepublishers.com

Halogenation: The addition of halogens (e.g., Br₂) across the double bond can produce di-halogenated derivatives, such as 5-bromo-5-methylhexanoic acid derivatives.

Epoxidation: Reaction with peroxy acids can form an epoxide, a versatile intermediate for further nucleophilic attack.

The strategic functionalization of the this compound scaffold provides a powerful platform for creating novel compounds with potentially unique chemical and biological properties, making it a valuable target in synthetic and medicinal chemistry research.

Advanced Spectroscopic and Chromatographic Characterization of 5 Methylhex 5 Enoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for the complete structural determination of organic molecules like 5-methylhex-5-enoic acid. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the molecular skeleton and the connectivity of atoms.

For this compound (C₇H₁₂O₂), the expected proton and carbon-13 chemical shifts can be predicted based on established principles and spectral data of analogous structures. The proton NMR (¹H NMR) spectrum would reveal distinct signals for the vinylic protons, the allylic protons, the methyl groups, and the protons on the aliphatic chain adjacent to the carboxyl group. Similarly, the carbon-13 NMR (¹³C NMR) spectrum would show characteristic peaks for the carboxylic carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the aliphatic chain and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| C1 (-COOH) | ~10-12 (singlet, broad) | ~175-180 |

| C2 (-CH₂-) | ~2.4 (triplet) | ~30-35 |

| C3 (-CH₂-) | ~1.8 (quintet) | ~20-25 |

| C4 (-CH₂-) | ~2.1 (triplet) | ~35-40 |

| C5 (=C(CH₃)₂) | - | ~140-145 |

| C6 (=CH₂) | ~4.7 (singlet, 2H) | ~110-115 |

| C7 (-CH₃) | ~1.7 (singlet, 3H) | ~20-25 |

Note: Predicted values are based on standard chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is essential for determining the precise molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₁₂O₂, by providing a highly accurate mass measurement. The monoisotopic mass is calculated to be 128.08373 Da. rsc.org

When coupled with an ionization technique like electrospray ionization (ESI) or electron ionization (EI), the molecule can be fragmented in a predictable manner. The analysis of these fragments helps to confirm the structure elucidated by NMR. A common fragmentation pathway for carboxylic acids involves the loss of water (H₂O) or the carboxyl group (COOH). In GC-MS analysis, a prominent fragment ion is often observed at a mass-to-charge ratio (m/z) of 69, which could correspond to the loss of the carboxyl group and a methyl radical, followed by rearrangement. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z | Notes |

| [M]+ | 128.0837 | Molecular Ion |

| [M+H]⁺ | 129.0910 | Protonated Molecule |

| [M+Na]⁺ | 151.0729 | Sodium Adduct |

| [M-H]⁻ | 127.0764 | Deprotonated Molecule |

| C₅H₉⁺ | 69 | Common fragment observed in GC-MS |

Data for adducts are based on predicted collision cross-section values. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

For this compound, the IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp and intense peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Additionally, a peak at approximately 1650 cm⁻¹ for the C=C stretch and peaks around 3000-3100 cm⁻¹ for the vinylic C-H stretches would confirm the presence of the alkene group.

Raman spectroscopy would also detect these functional groups but with different intensities. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum, often stronger than in the IR spectrum. nih.govresearchgate.net The symmetric vibrations of the molecule are more Raman-active, providing complementary information to the IR spectrum.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carbonyl | C=O stretch | 1700-1725 (strong) | Moderate |

| Alkene | C=C stretch | ~1650 (medium) | Strong |

| Alkene | =C-H stretch | 3000-3100 (medium) | Moderate |

| Alkane | C-H stretch | 2850-2960 (strong) | Strong |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques are paramount for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of carboxylic acids. A reversed-phase HPLC method, using a C18 column, is a common approach. The mobile phase would typically consist of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com Detection can be achieved using a UV detector (around 210 nm) or a more universal detector like a refractive index (RI) detector. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). creative-biolabs.com

Gas Chromatography (GC) is also a powerful tool, particularly for volatile compounds. Due to the polar nature and low volatility of carboxylic acids, derivatization is often required to convert the acid into a more volatile ester, such as a methyl ester (FAME). This is commonly achieved using reagents like BF₃-methanol or diazomethane. The resulting derivative can then be analyzed on a non-polar or medium-polarity capillary column, with detection by a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for identification.

The purity of a sample of this compound is determined by the area percentage of its corresponding peak in the chromatogram relative to the total area of all peaks.

Integration of Hyphenated Analytical Techniques for Complex Mixture Analysis

In many real-world scenarios, this compound may be present in a complex matrix alongside other related compounds or isomers. In such cases, single analytical techniques may not provide sufficient resolution or identification power. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic hyphenated technique that combines the high separation efficiency of GC with the sensitive and specific detection of MS. As a sample mixture elutes from the GC column, each separated component enters the mass spectrometer, which provides a mass spectrum that can be used for positive identification by comparison to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly used for the analysis of less volatile and thermally labile compounds like fatty acids. nih.govspringernature.com LC-MS avoids the need for derivatization, simplifying sample preparation. The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an even higher degree of selectivity and sensitivity, allowing for the quantification of trace levels of the acid and its derivatives in complex biological or environmental samples. rsc.org These integrated techniques are crucial for metabolic profiling, impurity analysis, and the characterization of natural products.

Future Research Directions and Emerging Opportunities in 5 Methylhex 5 Enoic Acid Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes to 5-Methylhex-5-enoic Acid

The imperative for green chemistry is driving research towards the development of sustainable and environmentally friendly methods for producing this compound. jocpr.comnih.gov Future efforts will likely focus on several key areas:

Renewable Feedstocks: A significant shift is anticipated from petrochemical-based starting materials to renewable resources. kit.edu Research into the conversion of biomass-derived platform molecules, such as fatty acids and carbohydrates, into this compound is a promising avenue. kit.edu This approach aligns with the principles of a circular economy by utilizing abundant and sustainable feedstocks. kit.edu

Atom Economy: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy, will be paramount. jocpr.comnih.govprimescholars.com Catalytic reactions, such as isomerizations and addition reactions, are inherently more atom-economical than classical stoichiometric methods and will be crucial in minimizing waste. nih.gov

Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents, such as water, supercritical fluids, or ionic liquids, will reduce the environmental impact associated with volatile organic compounds (VOCs).

A comparative look at potential sustainable synthesis strategies is presented in the table below.

| Synthesis Strategy | Description | Potential Advantages |

| Biomass Conversion | Utilization of renewable feedstocks like fatty acids or carbohydrates. kit.edu | Reduces reliance on fossil fuels, potentially lower carbon footprint. |

| Catalytic Isomerization | Isomerization of readily available isomers to this compound. nih.gov | High atom economy, potential for high selectivity with appropriate catalysts. jocpr.com |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Eliminates solvent waste, can lead to higher reaction rates. |

Application of Computational Chemistry and Molecular Modeling for Reaction Mechanism Prediction

Computational chemistry and molecular modeling are poised to become indispensable tools for accelerating research and development in the field of this compound chemistry. These in-silico techniques offer a powerful means to investigate reaction mechanisms and predict chemical behavior, thereby guiding experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to elucidate the electronic structure and energetics of reactants, transition states, and products. researchgate.netresearchgate.net This allows for the prediction of reaction pathways, activation energies, and the influence of catalysts, providing a detailed understanding of reaction mechanisms at the molecular level. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its derivatives in various environments, such as in solution or within a polymer matrix. scienomics.com This can provide insights into conformational preferences, diffusion, and interactions with other molecules, which are crucial for designing new materials and optimizing reaction conditions. scienomics.com

The following table summarizes the potential applications of these computational methods.

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and derivatization. researchgate.netresearchgate.net | Prediction of reaction feasibility, catalyst performance, and regioselectivity. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the behavior of polymers incorporating this compound. scienomics.com | Understanding of material properties such as flexibility, stability, and permeability. scienomics.com |

Exploration of Bio-Inspired Catalysis and Enzymatic Transformations Involving this compound

Nature provides a vast inspiration for the development of highly selective and efficient catalytic systems. The application of enzymes and bio-inspired catalysts for the synthesis and modification of this compound represents a significant area of future research.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes known for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity. nih.govnih.govjmbfs.orgresearchgate.net The use of lipases could enable the synthesis of chiral derivatives of this compound and the production of specialty esters for applications in flavors, fragrances, and pharmaceuticals. nih.govjmbfs.org

Biomimetic Catalysts: The design of synthetic catalysts that mimic the active sites of enzymes offers another exciting avenue. These bio-inspired catalysts can offer the high selectivity of enzymes while being more robust and adaptable to industrial process conditions.

The potential enzymatic transformations are highlighted in the table below.

| Enzyme Class | Potential Transformation of this compound | Potential Products and Applications |

| Lipases | Esterification with various alcohols. jmbfs.orgresearchgate.net | Specialty esters for flavors, fragrances, and lubricants. nih.gov |

| Hydrolases | Enantioselective hydrolysis of racemic esters. nih.gov | Chiral acids and alcohols as building blocks for pharmaceuticals. |

| Oxidoreductases | Selective oxidation or reduction of the double bond. | Dihydroxy or epoxy derivatives for polymer synthesis. |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

The presence of both a polymerizable double bond and a reactive carboxylic acid group makes this compound an attractive building block for the creation of advanced functional materials. cymitquimica.com

Polymers and Copolymers: The vinyl group can participate in addition polymerization, while the carboxylic acid group can be used for condensation polymerization or for post-polymerization modification. This dual functionality allows for the synthesis of a wide range of polymers with tailored properties, such as polyesters, polyamides, and functional polyolefins.

Coatings and Adhesives: The carboxylic acid moiety can promote adhesion to various substrates, making polymers derived from this compound suitable for use in high-performance coatings and adhesives.

Biomaterials: The potential for creating biodegradable polyesters and the ability to functionalize the polymer backbone with bioactive molecules opens up possibilities for applications in the biomedical field, such as drug delivery systems and tissue engineering scaffolds.

The table below outlines potential material applications.

| Material Type | Role of this compound | Potential Properties and Applications |

| Polyesters | Monomer in condensation polymerization. | Biodegradable plastics, fibers, and films. |

| Functional Polyolefins | Co-monomer in addition polymerization. | Improved adhesion, printability, and compatibility in blends. |

| Smart Coatings | Reactive component in coating formulations. | Stimuli-responsive coatings with tunable properties. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-methylhex-5-enoic acid, and how can experimental reproducibility be ensured?

- Methodological Answer : Key synthetic approaches include the Evans asymmetric alkylation followed by intramolecular Diels-Alder reactions, as demonstrated in the total synthesis of sinupol, where this compound serves as a precursor . To ensure reproducibility, experimental protocols must detail reagent purity (e.g., anhydrous conditions), reaction monitoring (TLC, NMR), and characterization data (e.g., / NMR, HRMS) . Supporting information should include step-by-step procedures and raw spectral data .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze olefinic proton signals (e.g., δ 4.80–4.69 ppm for vinyl protons) and carbonyl carbons (δ ~173 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+Na] at m/z 317.2) .

- Chromatography : Use HPLC to verify purity (>95%) and exclude side products . For new derivatives, elemental analysis is recommended .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

- Methodological Answer : Focus on steric and electronic effects of the α,β-unsaturated ester moiety. The compound’s reactivity in cycloadditions (e.g., Diels-Alder) depends on dienophile activation, which can be modulated via Lewis acids or temperature gradients . Solubility in polar aprotic solvents (e.g., THF, DCM) should be experimentally validated for reaction optimization .

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states in asymmetric syntheses. For example, the trans-fused decalin system in sinupol synthesis was validated via computational analysis of Diels-Alder regioselectivity . Software like Gaussian or ORCA can calculate activation energies and predict diastereomeric ratios . Cross-validate with experimental NMR coupling constants (e.g., J = 15.2 Hz for vicinal protons) .

Q. What strategies resolve contradictions in reported biological activities or synthetic yields of this compound derivatives?

- Methodological Answer : Conduct systematic reviews (SRs) following EFSA guidelines:

-

Search Strategy : Use tailored strings (e.g., "this compound AND (synthesis OR bioactivity)") across PubMed, Reaxys, and SciFinder .

-

Data Extraction : Tabulate yields, conditions, and biological assays (Table 1).

-

Meta-Analysis : Apply statistical tools (e.g., R or Python) to identify outliers or methodological biases (e.g., solvent effects on yield) .

Table 1 : Example data table for yield comparison

Derivative Reaction Conditions Yield (%) Reference 3.12 DCM, 0°C, 24h 44 5.7a THF, RT, 12h 32

Q. How can the environmental stability and degradation pathways of this compound be studied?

- Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and UV exposure. Use LC-MS to identify degradation products (e.g., epoxidation of the double bond) . Ecotoxicity assays (e.g., Daphnia magna tests) can assess environmental impact, with protocols archived via platforms like Zenodo for reproducibility .

Methodological Guidelines

- Literature Reviews : Prioritize peer-reviewed journals over non-curated databases. Use tools like Zotero to manage references and avoid citation redundancy .

- Data Reproducibility : Archive raw NMR spectra, chromatograms, and computational input files in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。